Ézétimibe Diacétate

Vue d'ensemble

Description

Ezetimibe diacetate is a synthetic compound that is used as a cholesterol-lowering agent. It is a derivative of ezetimibe, a drug that was approved by the US Food and Drug Administration (FDA) in 2002. Ezetimibe diacetate is a prodrug, meaning that it is converted to an active form in the body. The active form, ezetimibe, is an inhibitor of cholesterol absorption in the small intestine. Ezetimibe diacetate is used to reduce LDL cholesterol, total cholesterol, and triglycerides in patients with primary hyperlipidemia.

Applications De Recherche Scientifique

- Comprendre ces modifications est crucial pour optimiser les schémas posologiques chez les patients souffrant de dysfonctionnement hépatique .

- Une étude a révélé que le traitement combiné par la simvastatine et l'ézétimibe entraînait des réductions plus importantes des taux de protéine C-réactive (CRP) par rapport à la simvastatine seule .

- Les EZE-NLC améliorent la solubilité, la stabilité et la biodisponibilité du médicament, ce qui pourrait améliorer les résultats thérapeutiques .

Insuffisance Hépatique et Pharmacocinétique

Modulation de l'Inflammation

Transporteurs Lipidique Nanostructurés (NLC)

Réduction de la Lipoprotéine(a)

Mécanisme D'action

Target of Action

Ezetimibe Diacetate primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe Diacetate works by binding to a transmembrane loop of the NPC1L1 protein . This interaction inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by Ezetimibe Diacetate is the cholesterol absorption pathway in the intestine . By inhibiting the NPC1L1 protein, Ezetimibe Diacetate disrupts the normal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the cholesterol pool within the liver, causing an increase in the clearance of cholesterol from the bloodstream .

Pharmacokinetics

Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: Cmax (65.73 ± 47.14 ng·mL−1), Tmax (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL−1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL−1) . These parameters indicate that Ezetimibe Diacetate is well-absorbed and has a long half-life, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of Ezetimibe Diacetate’s action include a significant reduction in levels of low-density lipoprotein cholesterol (LDL-C) . Preclinical models have shown that ezetimibe alone could inhibit the development and progression of cancer through a variety of mechanisms, including anti-angiogenesis, stem cell suppression, anti-inflammation, immune enhancement, and anti-proliferation .

Action Environment

Ezetimibe Diacetate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet, as it targets the absorption of dietary cholesterol . Furthermore, genetic factors such as the presence or absence of the NPC1L1 protein can influence the drug’s efficacy .

Analyse Biochimique

Biochemical Properties

Ezetimibe Diacetate interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

Ezetimibe Diacetate has been shown to reduce the sizes of adipocytes in visceral fat and serum levels of free fatty acids, to induce fatty acid oxidation, to improve adipocytic inflammation, and to partially improve glycemic index values . It also reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .

Molecular Mechanism

Ezetimibe Diacetate exerts its effects at the molecular level by inhibiting the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . It has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids .

Temporal Effects in Laboratory Settings

Ezetimibe Diacetate has been shown to be safe and well-tolerated in various studies. The estimated terminal half-life of Ezetimibe Diacetate and its glucuronide is approximately 22 hours . An approximate 2-fold accumulation is observed upon repeated once-daily administration .

Dosage Effects in Animal Models

In animal models, Ezetimibe Diacetate has been shown to attenuate the development of atherosclerosis . The antiatherosclerotic effects of Ezetimibe Diacetate have been demonstrated in a variety of animal models .

Metabolic Pathways

The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe Diacetate is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide . Total Ezetimibe Diacetate concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Subcellular Localization

Ezetimibe Diacetate is localized within enterocytes of the intestinal villi . The subcellular distribution of Ezetimibe Diacetate is regulated by cholesterol .

Propriétés

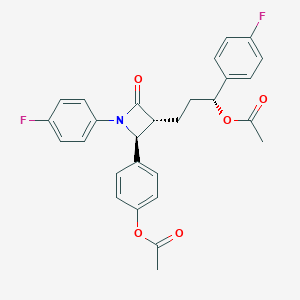

IUPAC Name |

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGDCNFJOXKQY-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440935 | |

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163380-20-9 | |

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

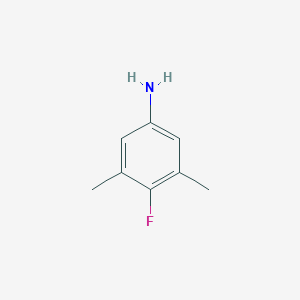

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)